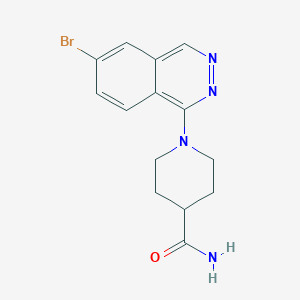
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide is a compound that features a piperidine ring attached to a phthalazine moiety with a bromine atom at the 6-position.
Preparation Methods
The synthesis of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide typically involves the following steps:
Formation of the Phthalazine Moiety: The phthalazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Piperidine Ring: The piperidine ring is then attached to the phthalazine moiety through a nucleophilic substitution reaction, often using piperidine derivatives and suitable catalysts.
Chemical Reactions Analysis
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the synthesis of other complex molecules and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to target DNA gyrase in certain bacterial strains, leading to the inhibition of DNA replication and bacterial growth. This interaction is mediated through the binding of the compound to the active site of the enzyme, disrupting its function .
Comparison with Similar Compounds
1-(6-bromo-1-phthalazinyl)-4-Piperidinecarboxamide can be compared with other similar compounds such as:
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide: This compound also features a piperidine ring and is known for its inhibitory activity against soluble epoxide hydrolase.
N-(piperidine-4-yl) benzamide: This compound has shown cytotoxicity against cancer cells and is structurally similar due to the presence of the piperidine ring.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15BrN4O |
|---|---|
Molecular Weight |
335.20 g/mol |
IUPAC Name |
1-(6-bromophthalazin-1-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-18-14(12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |
InChI Key |
MLHRDHSEOVJNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C3C=CC(=CC3=CN=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














